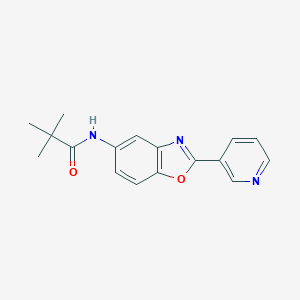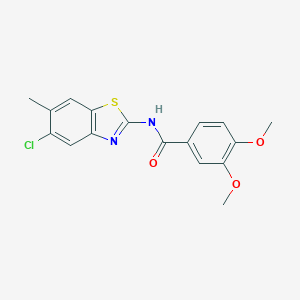
methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This tetrazole derivative has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
The mechanism of action of methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various physiological processes, such as inflammation and cell proliferation.
Biochemical and Physiological Effects
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce the severity of seizures in animal models.
实验室实验的优点和局限性
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize using simple and inexpensive reagents. Another advantage is that it exhibits potent biological activity, making it a useful tool for studying various physiological processes. One limitation is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Another limitation is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Another direction is to explore its potential as an anticancer agent and develop more potent derivatives. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Finally, it may be useful to explore its potential as a precursor for the synthesis of metal-organic frameworks and other materials.
合成方法
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been synthesized using different methods, including the reaction of ethyl 4-bromobutanoate with sodium azide, followed by the reaction with methylamine. Another method involves the reaction of ethyl 4-chlorobutanoate with sodium azide, followed by the reaction with methylamine. Both methods result in the formation of the desired compound with high yield.
科学研究应用
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent. In materials science, this compound has been studied for its potential as a precursor for the synthesis of metal-organic frameworks. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of various metal ions.
属性
CAS 编号 |
127105-49-1 |
|---|---|
产品名称 |
methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate |
分子式 |
C6H11N5O2 |
分子量 |
185.18 g/mol |
IUPAC 名称 |
methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate |
InChI |
InChI=1S/C6H11N5O2/c1-13-6(12)4(7)2-3-5-8-10-11-9-5/h4H,2-3,7H2,1H3,(H,8,9,10,11) |
InChI 键 |
OXQBUBWERGUDCQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCC1=NNN=N1)N |
规范 SMILES |
COC(=O)C(CCC1=NNN=N1)N |
同义词 |
METHYL (S)-2-AMINO-4-(1H-TETRAZOL-5-YL)BUTYRATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)








